molecular formula C8H7N3O4S B2406257 6-Nitro-1H-indole-3-sulfonamide CAS No. 132745-03-0

6-Nitro-1H-indole-3-sulfonamide

Cat. No.: B2406257
CAS No.: 132745-03-0
M. Wt: 241.22
InChI Key: BVLICPZIJARQEY-UHFFFAOYSA-N
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Description

6-Nitro-1H-indole-3-sulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities. The presence of a nitro group at the 6th position and a sulfonamide group at the 3rd position of the indole ring imparts unique chemical and biological properties to this compound .

Mechanism of Action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

Sulfonamides, a group to which this compound belongs, are known to inhibit and replace para-aminobenzoic acid (paba) in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division or replication .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Pharmacokinetics

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the c-3 position, and has hydrophilic properties similar to the sulfonyl group . This suggests that the compound may have good bioavailability.

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The indole ring is known to be a relatively weak basic chemical due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . This could suggest that the compound’s action, efficacy, and stability may be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1H-indole-3-sulfonamide typically involves the nitration of indole followed by sulfonamide formation. One common method involves the nitration of indole using nitric acid and sulfuric acid to introduce the nitro group at the 6th position. This is followed by the reaction of the nitroindole with a sulfonamide reagent under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1H-indole-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Nitro-1H-indole-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential antimicrobial and anticancer activities.

    Medicine: It is investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: It is used in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    6-Nitroindole: Lacks the sulfonamide group but has similar nitro functionality.

    1H-Indole-3-sulfonamide: Lacks the nitro group but has similar sulfonamide functionality.

    6-Amino-1H-indole-3-sulfonamide: The reduced form of 6-Nitro-1H-indole-3-sulfonamide.

Uniqueness

This compound is unique due to the presence of both nitro and sulfonamide groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

6-nitro-1H-indole-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4S/c9-16(14,15)8-4-10-7-3-5(11(12)13)1-2-6(7)8/h1-4,10H,(H2,9,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLICPZIJARQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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